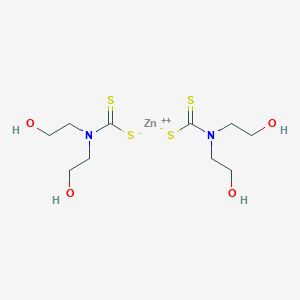

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate: is a zinc-containing compound with the molecular formula C10H20N2O4S4Zn.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate typically involves the reaction of zinc salts with bis(2-hydroxyethyl)dithiocarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: zinc;N,N-bis(2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the zinc ion and the dithiocarbamate ligands .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various zinc complexes and derivatives of dithiocarbamic acid .

Wissenschaftliche Forschungsanwendungen

Chemistry

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate serves as a reagent in the synthesis of other zinc-containing compounds. It is utilized as a catalyst in various chemical reactions, particularly those involving oxidation and substitution processes. The compound's ability to form complexes with other metal ions makes it valuable in analytical chemistry for detecting target metal ions through complexation reactions.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and its interactions with zinc-dependent biological processes. Its chelating ability allows it to modulate the activity of metalloproteins and enzymes, which can be crucial in understanding various biochemical pathways .

Medicine

This compound has been investigated for its therapeutic applications, particularly as an antimicrobial agent. Studies have shown that it exhibits antifungal properties, making it a candidate for treating fungal infections. Additionally, its role in inhibiting HIV replication has been explored, with evidence suggesting that it can interfere with viral entry mechanisms .

Case Study: Antimicrobial Activity

A study demonstrated the efficacy of zinc dithiocarbamate compounds against various fungal strains using agar well diffusion methods. The results indicated significant antifungal activity, suggesting potential applications in medical treatments .

Industrial Applications

In industry, this compound is used as a vulcanization accelerator in rubber production. It facilitates the cross-linking process between rubber and sulfur, improving the material's durability and elasticity. Furthermore, it serves as a stabilizer in polymer formulations and is utilized in the production of coatings and lubricants .

Comparison Table: Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Reagent for synthesis | Forms stable complexes; enhances reactivity |

| Biology | Enzyme inhibition | Modulates metalloprotein activity |

| Medicine | Antimicrobial agent | Effective against fungal infections; potential HIV inhibitor |

| Industry | Vulcanization accelerator | Improves rubber properties; stabilizes polymers |

Wirkmechanismus

The mechanism of action of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate involves its interaction with molecular targets, such as enzymes and proteins. The zinc ion plays a crucial role in these interactions, influencing the activity of the target molecules and pathways involved .

Vergleich Mit ähnlichen Verbindungen

- Zinc bis(dithiocarbamate)

- Zinc bis(dimethyldithiocarbamate)

- Zinc bis(diethyldithiocarbamate)

Uniqueness: zinc;N,N-bis(2-hydroxyethyl)carbamodithioate is unique due to the presence of the bis(2-hydroxyethyl) groups, which enhance its solubility and reactivity compared to other zinc dithiocarbamates .

Biologische Aktivität

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate, commonly referred to as a dithiocarbamate compound, has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies. The compound's potential in medical and agricultural fields is highlighted through various research findings.

Chemical Structure and Properties

This compound is a zinc complex of a dithiocarbamate. The general formula for dithiocarbamates is R1R2N-CS2, where R1 and R2 can be various organic groups. This compound exhibits unique properties due to the presence of the dithiocarbamate functional group, which enhances its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C6H10N2S4Zn |

| Molecular Weight | 274.83 g/mol |

| Solubility | Soluble in water |

| Appearance | White to light yellow crystalline solid |

Antimicrobial Activity

Dithiocarbamates, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of a variety of microorganisms, making them potential candidates for agricultural fungicides and medical antimicrobial agents.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of dithiocarbamates to chelate metal ions, disrupting essential enzymatic processes in microbial cells .

Anticancer Potential

Research has shown that zinc dithiocarbamates possess anticancer properties. For instance, certain derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.

- Case Study : A study on the effects of brassinin (a related dithiocarbamate) revealed its ability to inhibit indoleamine 2,3-deoxygenase (IDO), an enzyme linked to cancer immunosuppression. This suggests that similar mechanisms may be present in this compound .

Enzyme Inhibition

Dithiocarbamates are known to act as enzyme inhibitors. Research indicates that they can inhibit various enzymes, including carbonic anhydrase and proteases, which are critical in numerous biological processes.

- Application : As enzyme inhibitors, these compounds are being explored for therapeutic applications in diseases where enzyme dysregulation is a factor .

Toxicological Profile

While this compound shows promise in various applications, it is essential to evaluate its toxicity. Studies have indicated that sodium dithiocarbamate drugs do not initiate significant biological or clinical side effects at therapeutic doses . However, further investigations are necessary to fully understand the compound's safety profile.

Table 2: Toxicity Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | No major side effects reported |

| Chronic Exposure | Requires further investigation |

| Environmental Impact | Biocidal properties noted |

Future Perspectives

The future research directions for this compound include:

- Development of Novel Therapeutics : Continued exploration of its anticancer and antimicrobial properties could lead to new drug candidates.

- Agricultural Applications : Its efficacy as a fungicide warrants further studies in crop protection against pathogens.

- Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities will aid in optimizing its use in clinical settings.

Eigenschaften

CAS-Nummer |

19163-92-9 |

|---|---|

Molekularformel |

C10H20N2O4S4Zn |

Molekulargewicht |

425.9 g/mol |

IUPAC-Name |

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate |

InChI |

InChI=1S/2C5H11NO2S2.Zn/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |

InChI-Schlüssel |

BRJVMKALQCUXPN-UHFFFAOYSA-L |

SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

Kanonische SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

Key on ui other cas no. |

19163-92-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.